molecular formula C8H10N2O2 B1602916 Ethyl 6-methylpyrazine-2-carboxylate CAS No. 41110-39-8

Ethyl 6-methylpyrazine-2-carboxylate

Cat. No. B1602916
CAS RN: 41110-39-8
M. Wt: 166.18 g/mol
InChI Key: DWEIGIMNCAMJOA-UHFFFAOYSA-N
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Description

Ethyl 6-methylpyrazine-2-carboxylate is a chemical compound . It is also known as 2-Ethyl-6-methylpyrazine . It has a molecular formula of C7H10N2 . The compound has a roasted baked potato odor and contributes to coffee flavor, aroma, and sensory quality .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methylpyrazine-2-carboxylate consists of a pyrazine ring with ethyl and methyl substituents . The molecular weight is 122.1677 .

Scientific Research Applications

1. Synthesis and Chemical Applications

  • Ethyl 2-methyl-2,3-butadienoate, a related compound to Ethyl 6-methylpyrazine-2-carboxylate, is used in phosphine-catalyzed [4 + 2] annulation processes to create highly functionalized tetrahydropyridines. These adducts have significant implications in the field of organic synthesis due to their regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

2. Role in Pharmaceutical Intermediates

  • The compound has been explored as a key intermediate in the synthesis of various pharmaceuticals. For instance, it's involved in the synthesis of 3,4-dihydropteridine and its derivatives, which are valuable in medicinal chemistry (Albert & Ohta, 1970).

3. Biological and Ecological Significance

  • Research has identified ethyl 6-methylpyrazine-2-carboxylate as a major component in certain biological secretions, such as in the subauricular and median glands of the pronghorn, Antilocapra americana. This highlights its role in ecological and animal behavior studies (Wood, 2011).

4. Development of Novel Compounds

  • It serves as a starting material or intermediate in the synthesis of various novel compounds, such as dihydrotetrazolopyrimidine derivatives, showcasing its versatility in chemical synthesis (Suwito et al., 2018).

5. Catalysis and Reaction Mechanisms

  • Ethyl 6-methylpyrazine-2-carboxylate-related compounds are used in catalytic reactions for synthesizing other chemicals, such as 2-methylpyrazine, demonstrating its utility in chemical engineering and industrial processes (Jing et al., 2008).

6. Dyes and Pigments Production

  • The compound is a precursor in the synthesis of dyes and pigments, particularly for polyester fibers. This application is critical in the textile industry for the production of colored fabrics (Rangnekar & Dhamnaskar, 1990).

properties

IUPAC Name

ethyl 6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-9-4-6(2)10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEIGIMNCAMJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632199
Record name Ethyl 6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylpyrazine-2-carboxylate

CAS RN

41110-39-8
Record name Ethyl 6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Fang, XH Zhang, YT Han, GR Wu, DS Cai… - International Journal of …, 2018 - mdpi.com
Hederagenin (He) is a novel triterpene template for the development of new antitumor compounds. In this study, 26 new He–pyrazine derivatives were synthetized in an attempt to …
Number of citations: 16 www.mdpi.com

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